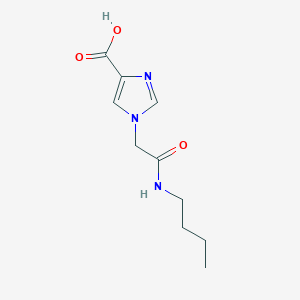
1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or function .
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and pH. It also includes studying the compound’s reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including 1-(2-(butylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid, have been extensively studied for their antitumor activities. Research indicates that certain imidazole compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, possess significant potential in antitumor drug development. These compounds have shown promising results in preclinical testing, highlighting their relevance in searching for new anticancer drugs and synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
The synthesis and biological properties of 4-phosphorylated 1,3-azoles, including imidazoles, have been systematically reviewed. These compounds exhibit a wide range of biological activities, such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. The review covers various synthetic methods and the chemical properties of these phosphorylated azoles, underscoring their importance in medicinal chemistry and drug development (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).
Oxadiazole Compounds in Drug Development
The oxadiazole core, particularly 1,3,4-oxadiazole, plays a crucial role in the development of new drugs. These compounds serve as bioisosteres of carboxylic acids, carboxamides, and esters, with applications in various pharmacological activities such as antiviral, analgesic, anti-inflammatory, and antitumor effects. This review emphasizes the significance of the 1,3,4-oxadiazole core in medicinal chemistry, highlighting its potential in creating efficacious and less toxic medicinal agents (Rana, K., Salahuddin, & Sahu, J., 2020).
Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles, including derivatives relevant to the chemical structure , have shown significant potential in metal-ion sensing applications. These compounds are utilized in creating chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites. This review details the synthetic strategies for 1,3,4-oxadiazole derivatives and their application in detecting metal ions, providing insights into the versatility of these compounds beyond their medicinal uses (Sharma, D., Om, H., & Sharma, A., 2022).
Levulinic Acid in Drug Synthesis
Levulinic acid, derived from biomass, showcases the potential of carboxylic acid structures in drug synthesis. It has been identified as a key building block for synthesizing a variety of value-added chemicals and drugs. The versatility of levulinic acid in forming derivatives demonstrates its significant role in reducing drug synthesis costs and simplifying synthesis steps, highlighting the broader implications of carboxylic acid derivatives in pharmaceutical development (Zhang, M., Wang, N., Liu, J., Wang, C., Xu, Y., & Ma, L., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(butylamino)-2-oxoethyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-2-3-4-11-9(14)6-13-5-8(10(15)16)12-7-13/h5,7H,2-4,6H2,1H3,(H,11,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHGMVQUJYTVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




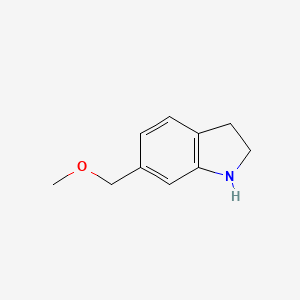
![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)

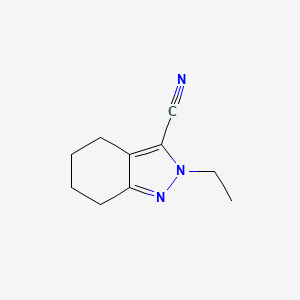
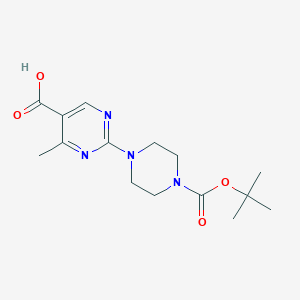
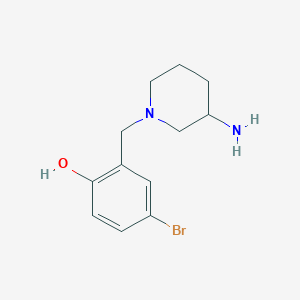

![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474696.png)
amine](/img/structure/B1474698.png)



![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1474708.png)